molecular formula C19H20FN3O2 B2670983 N-[4-(3,4-Dihydro-1H-isoquinolin-2-YL)-4-oxobutyl]-2-fluoropyridine-4-carboxamide CAS No. 1385319-98-1

N-[4-(3,4-Dihydro-1H-isoquinolin-2-YL)-4-oxobutyl]-2-fluoropyridine-4-carboxamide

Cat. No. B2670983
CAS RN: 1385319-98-1
M. Wt: 341.386
InChI Key: LKSGLLLCZKNSEX-UHFFFAOYSA-N
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Description

The compound is a derivative of isoquinoline, a type of nitrogen-containing heterocycle . Isoquinoline derivatives have been studied for their potential biological activities, including as androgen receptor (AR) antagonists .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a general method for N-alkylated 3,4-dihydroisoquinolinones involves N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Compounds with structures similar to N-[4-(3,4-Dihydro-1H-isoquinolin-2-YL)-4-oxobutyl]-2-fluoropyridine-4-carboxamide have been explored for their antibacterial and antimicrobial properties. For instance, studies have shown the effectiveness of fluoroquinolones and related compounds in combating various bacterial infections due to their ability to interfere with bacterial DNA synthesis. Analogues of this compound could serve as potential leads for the development of new antibacterial agents with enhanced efficacy and reduced resistance issues (Kuramoto et al., 2003), (Patel & Patel, 2010).

Drug Efflux Transporters and PET Probes

Research into the synthesis and evaluation of fluorine-18 labeled compounds for positron emission tomography (PET) probes has highlighted the utility of isoquinolinyl derivatives in assessing the function of drug efflux transporters, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). These studies indicate potential applications in imaging and studying the dynamics of drug distribution and resistance mechanisms in vivo (Kawamura et al., 2011).

Cancer Research

Compounds bearing the isoquinoline moiety have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. The structure-activity relationship studies of these compounds provide valuable insights into the development of novel anticancer agents, suggesting that modifications to the isoquinoline scaffold could lead to potential therapeutic agents for cancer treatment (Bu et al., 2001).

Neurological and Receptor Studies

Further, N-methylated quinoline derivatives have been labeled with carbon-11 for the visualization of peripheral benzodiazepine receptors using PET. This suggests applications in neurological research, potentially aiding in the diagnosis and study of neurodegenerative diseases, as well as in understanding the role of peripheral benzodiazepine receptors in various physiological and pathological processes (Matarrese et al., 2001).

Future Directions

Research into isoquinoline derivatives and related compounds is ongoing, with many potential applications in medicinal chemistry and drug discovery . Further studies could elucidate the properties and potential uses of this specific compound.

properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]-2-fluoropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c20-17-12-15(7-10-21-17)19(25)22-9-3-6-18(24)23-11-8-14-4-1-2-5-16(14)13-23/h1-2,4-5,7,10,12H,3,6,8-9,11,13H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSGLLLCZKNSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCCNC(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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